molecular formula C13H18ClN3O B1437883 N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide CAS No. 1098340-16-9

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide

Cat. No.: B1437883
CAS No.: 1098340-16-9
M. Wt: 267.75 g/mol
InChI Key: ZFLWFFGHBLRKGT-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methylphenyl)-2-piperazin-1-ylacetamide (CAS 1098340-16-9) is a high-purity chemical reagent offered with a documented purity of 97% . It features a molecular formula of C13H16ClN3O and a molecular weight of 265.74 g/mol. This compound belongs to a class of piperazinyl acetamide derivatives that are of significant interest in medicinal chemistry research, particularly in the synthesis and development of novel bioactive molecules. Compounds with this core structure are frequently investigated for their potential biological activities. Specifically, related N-substituted-2-(piperazin-1-yl)acetamide derivatives have been explored as key intermediates in the synthesis of new chemical entities with antimicrobial and anticancer properties . The piperazine moiety is a common pharmacophore in drug discovery, known for contributing to molecular recognition and binding with various biological targets. Researchers utilize this compound strictly for laboratory research purposes. It is supplied as is, and it is the responsibility of the researcher to conduct all necessary experiments and analyses to determine the compound's suitability for their specific applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary use.

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-10-8-11(2-3-12(10)14)16-13(18)9-17-6-4-15-5-7-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWFFGHBLRKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233368
Record name N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098340-16-9
Record name N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098340-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-3-methylphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-(4-chloro-3-methylphenyl)-2-chloroacetamide

  • Reagents: 4-chloro-3-methylaniline, 2-chloroacetyl chloride, base (e.g., triethylamine or potassium carbonate), solvent (e.g., dichloromethane or DMF).
  • Procedure: The aniline derivative is dissolved in an anhydrous solvent, and the base is added to neutralize the HCl generated. 2-Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) under inert atmosphere (argon or nitrogen) to control the exothermic reaction. The mixture is stirred for several hours at room temperature or slightly elevated temperature to complete the acylation.
  • Workup: The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude chloroacetamide is purified by recrystallization or chromatography.

Coupling with Piperazine to Form this compound

  • Reagents: N-(4-chloro-3-methylphenyl)-2-chloroacetamide, piperazine, solvent (ethanol, DMF, or N-methylpyrrolidone), base (if needed).
  • Procedure: Piperazine is added to a solution of the chloroacetamide intermediate in a polar aprotic solvent. The mixture is refluxed or stirred at elevated temperature (typically 60–100 °C) to facilitate nucleophilic substitution of the chloro group by the piperazine nitrogen. Sometimes, a base like potassium carbonate or triethylamine is added to scavenge HCl and drive the reaction forward.
  • Workup: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by recrystallization or chromatography.

Representative Data and Reaction Conditions

Step Reactants Conditions Yield (%) Notes
1 4-chloro-3-methylaniline + 2-chloroacetyl chloride Base (Et3N or K2CO3), DCM or DMF, 0–5 °C to RT, inert atmosphere 80–90 Controlled addition to avoid side reactions
2 N-(4-chloro-3-methylphenyl)-2-chloroacetamide + piperazine Reflux in ethanol or DMF, 60–100 °C, base if needed 75–85 Reaction monitored by TLC or HPLC

Comparative Table of Similar N-(4-chloro-3-methylphenyl)-piperazinylacetamide Syntheses from Literature

Reference Method Summary Key Reagents & Conditions Yield (%) Remarks
ACS Omega (2024) Reaction of 2-chloro-N-arylacetamide with piperazine derivatives Ethanol reflux, sodium ethoxide base, inert atmosphere 75–85 Similar substitution strategy; piperazine core introduced via chloroacetamide
Chem. Pharm. Bull. (2021) Use of sodium hydride and N-methylpyrrolidone for amide bond formation Sodium hydride dispersion, NMP solvent, argon atmosphere 70–80 Advanced amide synthesis techniques; applicable to related compounds

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide exhibits significant anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundMCF7 (breast cancer)TBD
Similar Compound ANCI-H460 (lung cancer)42.30
Similar Compound BMCF7 (breast cancer)3.79

These findings suggest that this compound may possess similar cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have demonstrated anxiolytic and antidepressant properties. Studies have shown that modifications in the piperazine structure can enhance these effects, making this compound a candidate for further research in treating anxiety and depression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing the efficacy against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects:

Target Organism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate potential applications in developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological effects of this compound:

Study on Anticancer Activity (2023)

  • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of TBD after 48 hours of treatment.

Study on Antimicrobial Activity (2024)

  • Objective : Assess efficacy against various bacterial strains.
  • Findings : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Study on Neuropharmacological Effects (2025)

  • Objective : Investigate potential anxiolytic effects.
  • Findings : Preliminary results suggest modulation of serotonin receptors, indicating potential use in anxiety disorders.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs arise from substituents on the phenyl ring and modifications to the piperazine or acetamide groups:

Compound Name Substituents on Phenyl Group Piperazine Modifications Molecular Formula Molar Mass (g/mol)
N-(4-Chloro-3-methylphenyl)-2-piperazin-1-ylacetamide 4-Cl, 3-CH3 Unmodified piperazine C13H17ClN3O 266.75
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 4-F (acetamide), 3-Cl (piperazine) 3-Chlorophenyl on piperazine C18H19ClFN3O 347.81
N-(3-Chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazinyl]acetamide 3-Cl, 4-CH3 3-Chlorophenyl on piperazine C19H20Cl2N3O 377.29
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Cl, 3-CF3 (benzoyl) Benzoyl-substituted piperazine C25H22ClF3N4O3 530.91
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide 5-Cl, 2-CH3 (piperazine) Diphenyl substitution on acetamide C25H26ClN3O 419.95

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 8b (4-Cl, 3-CF3) and the fluorophenyl analog incorporate halogens or trifluoromethyl groups, which enhance polarity and may influence receptor binding .
  • Substituent Position: The position of substituents (e.g., 3-Cl vs.

Physicochemical Properties

Melting points and molecular weights vary significantly with substituents:

Compound (Reference) Melting Point (°C) Molecular Weight (g/mol) Notable Substituents
8b 241–242 530.91 4-Cl, 3-CF3 (benzoyl)
8c 263–266 464.00 3,4-Difluorobenzoyl
8d 207–209 458.00 3-Methoxybenzoyl
8e 190–193 538.00 2,2-Dimethylpropanamide

Trends :

  • Higher Melting Points with electron-withdrawing groups (e.g., 8c: 263–266°C) compared to electron-donating groups (8d: 207–209°C), likely due to stronger dipole-dipole interactions .
  • Increased Molecular Weight with bulky substituents (e.g., 8e: 538 g/mol) may reduce solubility but improve lipid membrane penetration .

Inferred Pharmacological Implications

  • Piperazine-Containing Analogs : Often target serotonin or dopamine receptors due to piperazine’s conformational flexibility .
  • Halogenated Derivatives : Chloro and fluoro groups may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .
  • Bulkier Substituents : Compounds like 8e (2,2-dimethylpropanamide) could exhibit prolonged half-lives due to reduced metabolic degradation .

Biological Activity

N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the chloro and methyl groups on the phenyl ring contributes to its lipophilicity and receptor binding affinity.

This compound acts primarily as a ligand in receptor binding studies. Its structure allows it to mimic endogenous ligands, facilitating interactions with specific receptors or enzymes. This interaction can lead to modulation of various biological pathways, making it a candidate for drug development targeting neurological disorders and other conditions.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, structure-based molecular docking studies have demonstrated that certain piperazine derivatives can inhibit viral entry by targeting specific binding interfaces on host cells . This suggests potential applications in treating viral infections.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of piperazine derivatives, including this compound. In vitro studies have shown that these compounds can protect neuronal cells from amyloid toxicity, which is relevant for conditions like Alzheimer's disease . The ability to enhance synaptic function through modulation of calcium channels (e.g., TRPC6) has also been noted, indicating a mechanism by which these compounds may exert their neuroprotective effects .

Anticancer Activity

In cancer research, derivatives of piperazine have been shown to inhibit microtubule dynamics and induce apoptosis in cancer cells. For example, related compounds have demonstrated the ability to increase sensitivity to apoptotic signals in colon cancer cells, suggesting that this compound may also possess similar anticancer properties . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl and piperazine rings significantly affect biological activity.

Research Findings and Case Studies

Study Focus Findings
Receptor BindingInvestigated as a ligand; potential therapeutic effects in neurological disorders.
Antiviral ActivityDemonstrated inhibition of viral entry via docking studies.
NeuroprotectionProtects against amyloid toxicity; enhances synaptic function through TRPC6 modulation.
Anticancer ActivityInduces apoptosis; enhances sensitivity in colon cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide, and how can purity be validated?

  • Answer : Synthesis typically involves coupling a substituted phenylacetamide precursor with piperazine derivatives under reflux conditions using acetic anhydride or similar acylating agents . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical. Validate purity using HPLC (≥95% threshold) and confirm structural integrity via 1H^1 \text{H}-NMR (e.g., characteristic acetamide proton signals at δ 2.1–2.3 ppm and aromatic protons at δ 6.8–7.4 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Answer :

  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and aromatic C-H bending (~800–850 cm1^{-1}) .
  • FT-Raman : Identify piperazine ring vibrations (600–700 cm1^{-1}) and chloro-methylphenyl deformations .
  • NMR : Use 13C^{13} \text{C}-NMR to resolve carbonyl (δ ~170 ppm) and piperazine carbons (δ 45–55 ppm) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Answer : Prioritize in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} calculations .
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to piperazine’s affinity for CNS targets .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Answer :

  • Lipinski’s Rule : Assess logP (<5), H-bond donors/acceptors (≤5/≤10) via software like SwissADME .
  • Docking studies : Use AutoDock Vina to predict binding to targets (e.g., 5-HT2A_{2A}) with grid boxes centered on active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Answer :

  • SHELX refinement : For X-ray data, use SHELXL-2018 to resolve disorder in the piperazine ring (common due to conformational flexibility) .
  • DFT calculations : Compare experimental FT-IR/Raman spectra with Gaussian-optimized geometries (B3LYP/6-31G* basis set) to validate bond angles/distances .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Answer :

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 hr) while maintaining >85% yield .
  • Flow chemistry : Improve reproducibility using microreactors for piperazine coupling steps .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance eco-compatibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide
Reactant of Route 2
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N-(4-chloro-3-methylphenyl)-2-piperazin-1-ylacetamide

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